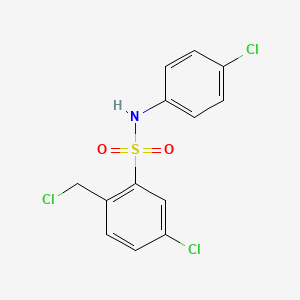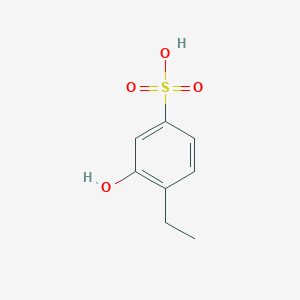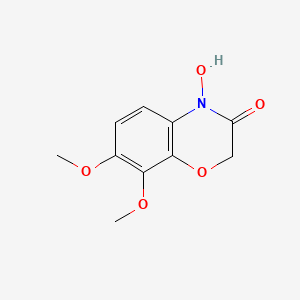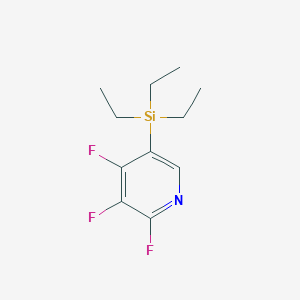
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- is an organic compound with a unique structure that includes a benzene ring substituted with a cyclopropylidenemethyl group and three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of a benzene derivative followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems through its interaction with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene, (cyclopropylidenemethyl)-: A simpler analog without the methoxy groups.
Benzene, 1,2,3-trimethoxy-: Lacks the cyclopropylidenemethyl group.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the methoxy groups.
Uniqueness
Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- is unique due to the combination of its substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
835903-34-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-(cyclopropylidenemethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C13H16O3/c1-14-11-7-10(6-9-4-5-9)8-12(15-2)13(11)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
AUFXKXVBENPEHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-6-[4-[3-phenyl-5-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14188485.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)


silane](/img/structure/B14188542.png)
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)
